molecular formula C16H17FN4O3S B2871459 4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 872613-87-1

4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B2871459
CAS No.: 872613-87-1
M. Wt: 364.4
InChI Key: CCBDIYWTNHRYSF-UHFFFAOYSA-N
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Description

4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a scaffold recognized for its diverse biological activities in medicinal chemistry research . Compounds within this class have demonstrated significant promise in antibacterial research, showing potent activity against a range of Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The mechanism of action for 1,3,4-oxadiazole derivatives can vary, but some analogs have been shown to inhibit the biosynthesis of lipoteichoic acid (LTA) in S. aureus , a key polymer important for bacterial cell wall physiology and virulence . This molecule is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to verify its specific properties and biological activity.

Properties

IUPAC Name

4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3S/c17-12-5-3-11(4-6-12)15(23)18-9-13-19-20-16(24-13)25-10-14(22)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBDIYWTNHRYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: This step often involves the reaction of a hydrazide with a carbonyl compound, followed by cyclization under dehydrating conditions.

    Thioether Formation:

    Coupling with Fluorobenzamide: The final step involves coupling the synthesized intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidinone and oxadiazole rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Heterocycle Benzamide Substituent Additional Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,3,4-Oxadiazole 4-Fluoro Pyrrolidinyl-sulfanyl-ethyl Not reported Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine 2-Fluoro, 4-Amino Chromenone, Isopropyl 589.1 175–178
4-Nitro-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole 4-Nitro Thiazolylamino-sulfanyl-ethyl Not reported Not reported
N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide 1,2,4-Triazole None Thiophene, Fluorophenyl, Phenylethyl Not reported Not reported

Key Observations:

Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core (oxygen-containing) offers greater metabolic stability compared to sulfur-containing 1,3,4-thiadiazole in , which may enhance oxidative metabolism resistance .

Substituent Effects: The 4-fluoro group on the benzamide (target compound) is less electron-withdrawing than the 4-nitro group in , which could reduce reactivity but improve selectivity in biological systems .

Functional Group Diversity: Chromenone in and thiophene in introduce aromatic stacking capabilities, absent in the target compound.

Pharmacological and Physicochemical Insights

Table 2: Inferred Properties Based on Structural Analogies

Property Target Compound Compound Compound Compound
Lipophilicity (LogP) Moderate (fluoro, oxadiazole) High (chromenone, isopropyl) High (nitro, thiadiazole) Very high (thiophene, phenylethyl)
Solubility Moderate (pyrrolidinyl) Low (bulky core) Low (nitro, thiazole) Very low (multiple hydrophobic groups)
Metabolic Stability High (oxadiazole) Moderate (pyrazolo-pyrimidine) Low (thiadiazole) Variable (triazole)

Research Findings:

  • The target compound’s 1,3,4-oxadiazole core is associated with improved metabolic stability in preclinical studies compared to thiadiazole derivatives like , which are prone to glutathione conjugation .
  • Pyrrolidinyl’s tertiary amine may facilitate salt formation, enhancing aqueous solubility relative to ’s phenylethyl group, which contributes to poor bioavailability .

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